molecular formula C14H12O2 B1216947 3-Biphenylacetic acid CAS No. 23948-77-8

3-Biphenylacetic acid

Cat. No. B1216947
M. Wt: 212.24 g/mol
InChI Key: VLQLJPWPRYUYMK-UHFFFAOYSA-N
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Patent
US07425562B2

Procedure details

Water (39 mL), followed by lithium hydroxide monohydrate (4.2 g, 101.5 mmol) were added to a solution of biphenyl-3-yl acetic acid methyl ester (11.43 g, 50.57 mmol) in methanol (265 mL). The mixture was stirred at ambient temperature for 2 h then the organics were removed under reduced pressure. The mixture was acidified with dilute hydrochloric acid (1M, 80 mL), extracted with chloroform (2×100 mL), dried (MgSO4) and evaporated under reduced pressure to afford biphenyl-3-yl acetic acid as a white solid, yield 10.6 g, (99%), analytical HPLC Rt=16.565 min, HPLC-MS (single main UV peak with Rt=7.91 min, 213.1 [M+H]+).
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
11.43 g
Type
reactant
Reaction Step Three
Quantity
265 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.[OH-].[Li+].C[O:6][C:7](=[O:21])[CH2:8][C:9]1[CH:10]=[C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1>CO>[C:11]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=[C:9]([CH2:8][C:7]([OH:21])=[O:6])[CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
39 mL
Type
reactant
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
4.2 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
11.43 g
Type
reactant
Smiles
COC(CC=1C=C(C=CC1)C1=CC=CC=C1)=O
Name
Quantity
265 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organics were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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